molecular formula C6H14N2O B12290361 4-Hydrazinylcyclohexanol CAS No. 66914-40-7

4-Hydrazinylcyclohexanol

Cat. No.: B12290361
CAS No.: 66914-40-7
M. Wt: 130.19 g/mol
InChI Key: QXWIKJKXUZHVRH-UHFFFAOYSA-N
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Description

4-Hydrazinylcyclohexanol is an organic compound with the molecular formula C6H14N2O It is a derivative of cyclohexanol, where a hydrazine group (-NH-NH2) is attached to the fourth carbon of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydrazinylcyclohexanol can be synthesized through several methods. One common approach involves the reduction of 4-nitrocyclohexanol using hydrazine hydrate in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 80-100°C. Another method involves the reaction of cyclohexanone with hydrazine, followed by reduction to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Safety measures are crucial due to the reactive nature of hydrazine.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinylcyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of cyclohexylamine derivatives.

    Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Cyclohexanone, cyclohexanal.

    Reduction: Cyclohexylamine derivatives.

    Substitution: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

4-Hydrazinylcyclohexanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydrazinylcyclohexanol involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzymatic activities. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A parent compound with a hydroxyl group attached to the cyclohexane ring.

    Cyclohexanone: An oxidized form of cyclohexanol with a ketone group.

    Cyclohexylamine: A reduced form with an amine group.

Uniqueness

4-Hydrazinylcyclohexanol is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

66914-40-7

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

4-hydrazinylcyclohexan-1-ol

InChI

InChI=1S/C6H14N2O/c7-8-5-1-3-6(9)4-2-5/h5-6,8-9H,1-4,7H2

InChI Key

QXWIKJKXUZHVRH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NN)O

Origin of Product

United States

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